5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Overview
Description
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom attached .Physical And Chemical Properties Analysis
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a molecular weight of 152.581 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Cancer Therapy .
Summary of the Application
The compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFR a target for cancer therapy .
Methods of Application or Experimental Procedures
The compound was synthesized and evaluated for its inhibitory activity against FGFR1, 2, and 3 . The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C to obtain the compounds .
Results or Outcomes
Among the synthesized derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application in Treatment of Tenosynovial Giant Cell Tumour
Specific Scientific Field
This compound is used in the field of Medicine , specifically for the treatment of Tenosynovial Giant Cell Tumour .
Summary of the Application
The compound is used for the treatment of tenosynovial giant cell tumour, both localised and diffuse type . This condition is where the tissue surrounding the joints and tendons, called the synovial lining or synovium, expands abnormally forming outgrowths of the joint .
Methods of Application or Experimental Procedures
The medicine is expected to work by blocking a receptor called CSF-IR to which a protein called macrophage colony-stimulating factor (M-CSF) attaches . M-CSF is produced in large amounts by tenosynovial giant cell tumours, where it stimulates immune cells called macrophages to accumulate in the joints and cause the outgrowths .
Results or Outcomes
At the time of designation, no satisfactory methods were authorised in the EU for the treatment of tenosynovial giant cell tumour and treatment consisted of surgery . The medicine is expected to provide a new treatment option for this condition .
Application in Synthesis of Potent VEGFR-2 Inhibitors
Specific Scientific Field
This compound is used in the field of Medicine , specifically for the synthesis of potent VEGFR-2 inhibitors .
Summary of the Application
The compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF) and plays a crucial role in angiogenesis, the process of new blood vessel formation . Therefore, inhibitors of VEGFR-2 are important in the treatment of diseases characterized by excessive angiogenesis, such as cancer .
Methods of Application or Experimental Procedures
The compound is used as an intermediate in the synthesis of these inhibitors . The specific synthetic procedures and technical details are not provided in the source .
Results or Outcomes
The synthesized VEGFR-2 inhibitors are expected to have potent activity against diseases characterized by excessive angiogenesis, such as cancer .
Application in Synthesis of Venetoclax
Specific Scientific Field
This compound is used in the field of Medicine , specifically for the synthesis of Venetoclax .
Summary of the Application
The compound is used as a reagent in the synthesis of Venetoclax . Venetoclax is a potent and selective BCL-2 inhibitor that achieves potent antitumour activity while sparing platelets .
Methods of Application or Experimental Procedures
The compound is used as an intermediate in the synthesis of Venetoclax . The specific synthetic procedures and technical details are not provided in the source .
Results or Outcomes
The synthesized Venetoclax is expected to have potent activity against diseases characterized by excessive angiogenesis, such as cancer .
Future Directions
The future directions for research on 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one could involve further exploration of its potential bioactive properties, given the activities observed in similar pyrrolopyridine derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.
properties
IUPAC Name |
5-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPUTMUWAOGQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597008 | |
Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | |
CAS RN |
136888-17-0 | |
Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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